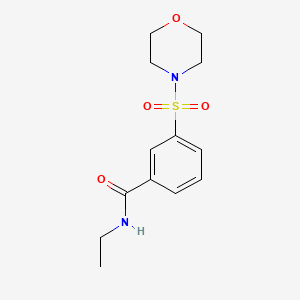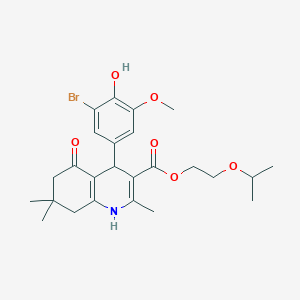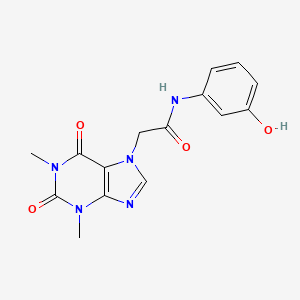
N-ethyl-3-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-(4-morpholinylsulfonyl)benzamide, also known as E-4031, is a chemical compound that has been widely used in scientific research. It is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes and has been shown to be a useful tool in the study of cardiac electrophysiology and arrhythmias.
Mécanisme D'action
N-ethyl-3-(4-morpholinylsulfonyl)benzamide selectively blocks the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes. This results in a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. The mechanism of action of this compound is thought to be due to its binding to the S6 domain of the voltage-gated potassium channel, which prevents the channel from opening and conducting potassium ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its selective blockade of Ikr in cardiac myocytes. This results in a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. These effects can lead to the development of arrhythmias, such as torsades de pointes, in susceptible individuals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-ethyl-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its selectivity for Ikr in cardiac myocytes. This allows for the specific study of the effects of Ikr blockade on cardiac electrophysiology and arrhythmias. However, one limitation of using this compound is its potential to cause arrhythmias in susceptible individuals. Careful attention must be paid to the dosing and administration of this compound in lab experiments to minimize the risk of adverse effects.
Orientations Futures
There are several future directions for the use of N-ethyl-3-(4-morpholinylsulfonyl)benzamide in scientific research. One direction is the development of new drugs that target Ikr for the treatment of cardiovascular diseases. Another direction is the study of the effects of Ikr blockade on insulin secretion in pancreatic beta cells, which may have implications for the treatment of diabetes. Additionally, the use of this compound in combination with other drugs or therapies may lead to new insights into the mechanisms of cardiac arrhythmias and the development of more effective treatments.
Méthodes De Synthèse
N-ethyl-3-(4-morpholinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-morpholinylsulfonyl chloride with 3-aminobenzoic acid to form the intermediate 3-(4-morpholinylsulfonyl)benzoic acid. This intermediate is then reacted with ethyl chloroformate to form the final product, this compound.
Applications De Recherche Scientifique
N-ethyl-3-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research as a selective blocker of Ikr in cardiac myocytes. It has been shown to be a useful tool in the study of cardiac electrophysiology and arrhythmias, as well as in drug discovery for the treatment of cardiovascular diseases. This compound has also been used in research on the effects of potassium channel blockers on the regulation of insulin secretion in pancreatic beta cells.
Propriétés
IUPAC Name |
N-ethyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-2-14-13(16)11-4-3-5-12(10-11)20(17,18)15-6-8-19-9-7-15/h3-5,10H,2,6-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENLXPESPNGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4994689.png)
![3-allyl-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4994692.png)
![4-[3-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4994695.png)
![1,3-dimethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4994700.png)
![5-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B4994709.png)
![3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B4994716.png)
![ethyl 1-[(2-methyl-3-pyridinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4994725.png)
![N-(3,4-dichlorophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4994739.png)
![5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4994740.png)
